6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine
Description
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is a fused heterocyclic compound featuring a dihydrofuro[2,3-b]pyridine core substituted with fluorine (C-6), two methyl groups (C-2), and a nitro group (C-5). While direct biological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H9FN2O3 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
6-fluoro-2,2-dimethyl-5-nitro-3H-furo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9FN2O3/c1-9(2)4-5-3-6(12(13)14)7(10)11-8(5)15-9/h3H,4H2,1-2H3 |
InChI Key |
HRHPXXICTTXACS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)F)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridine compound followed by fluorination and cyclization to form the fused ring structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom in the presence of a suitable catalyst
Major Products Formed:
Scientific Research Applications
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The dihydrofuro[2,3-b]pyridine scaffold is rare compared to other fused heterocycles like thieno[2,3-b]pyridines. Key analogs include:
*Calculated based on substituents.
Key Observations :
- Steric effects : The 2,2-dimethyl groups in the target compound introduce steric hindrance, which may reduce ring-opening susceptibility compared to unsubstituted analogs .
- Fluorine substitution : The 6-fluoro group could improve metabolic stability and bioavailability, a feature observed in fluorinated pyrrolo[2,3-b]pyridines (e.g., 5-Fluoro-1H-pyrrolo[2,3-b]pyridine) .
Electronic and Physical Properties
- Nitro Group Impact: The 5-nitro substituent in the target compound and CAS 34668-29-6 lowers pKa (predicted -0.30), enhancing acidity compared to non-nitrated analogs .
- Steric Bulk : The 2,2-dimethyl groups may reduce solubility but improve thermal stability, as seen in sterically hindered pyridine derivatives .
Comparison with Related Heterocycles
Thieno[2,3-b]pyridines
Biological Activity
6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound characterized by a unique structural framework that combines a furo-pyridine system with a fluorine atom and nitro substituents. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
The molecular formula of this compound is C₁₁H₁₃FN₂O₂. Its structure includes:
- Fluorine atom : Enhances lipophilicity and may influence biological interactions.
- Nitro group : Often associated with increased reactivity and potential biological activity.
Biological Activity
Research indicates that compounds within the dihydrofuro[2,3-b]pyridine class exhibit various biological activities. The specific biological activities of this compound include:
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance, compounds with structural similarities have shown potent inhibition of cell proliferation in various cancer cell lines. The mechanism often involves interference with cellular pathways related to growth and apoptosis.
Antimicrobial Properties
The presence of both fluorine and nitro groups in the structure suggests potential antimicrobial activity. Compounds containing these functional groups have been reported to exhibit significant antibacterial and antifungal properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The fluorine atom may enhance binding affinity to biological targets.
- The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the substituents can significantly alter the efficacy and selectivity of the compound against various biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorine and nitro groups | Anticancer and antimicrobial |
| 5-Fluoro-3-methylpyridinyl derivative | Pyridine ring with fluorine | Anticancer activity reported |
| 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine | Chlorine instead of fluorine | Different reactivity profile |
Case Studies
- Anticancer Studies : A study evaluated the efficacy of related compounds against L1210 mouse leukemia cells. Results indicated significant inhibition of cell proliferation with IC50 values in the nanomolar range .
- Antimicrobial Testing : Compounds structurally similar to this compound were screened for antimicrobial activity against various pathogens. The presence of fluorine enhanced their effectiveness compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
